ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
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Overview
Description
Ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfonyl group, and a cyanoethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions. For example, the synthesis may begin with the esterification of 3-aminobenzoic acid to form ethyl 3-aminobenzoate. This intermediate can then undergo a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group. The final step involves the addition of the cyanoethenyl group through a condensation reaction with an appropriate cyano compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the cyano group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or cyanoethenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its structure suggests potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique functional groups.
Mechanism of Action
The mechanism of action of ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfonyl and cyano groups could play a role in binding to these targets, while the benzoate ester might influence the compound’s solubility and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[[(Z)-2-(4-fluorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
- Ethyl 3-[[(Z)-2-(4-bromophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
- Ethyl 3-[[(Z)-2-(4-methylphenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
Uniqueness
Ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The chlorine atom can affect the compound’s electronic properties, potentially enhancing its activity in certain applications.
Biological Activity
Ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClN2O3S
- Molecular Weight : 366.84 g/mol
1. Antibacterial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide group have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The following table summarizes the antibacterial activity of related compounds:
Compound Name | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
---|---|---|---|
Compound A | Salmonella typhi | 15 | 5.0 |
Compound B | Bacillus subtilis | 18 | 3.5 |
Ethyl 3-[... ] | Staphylococcus aureus | 10 | 20.0 |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate significant inhibitory potential, which is crucial for developing therapeutics against conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : The enzyme inhibition assay demonstrated that the compound exhibits potent AChE inhibitory activity, with IC50 values comparable to established inhibitors .
- Urease Inhibition : The compound was found to inhibit urease effectively, with several derivatives showing IC50 values in the low micromolar range. This suggests potential applications in treating urease-related disorders.
Enzyme | Compound Name | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Ethyl 3-[... ] | 10.5 |
Urease | Ethyl 3-[... ] | 2.14 |
The mechanism of action of this compound involves several biochemical interactions:
- Binding Affinity : The sulfonamide functional group enhances binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions.
- Molecular Docking Studies : Docking studies reveal that the compound interacts favorably with active sites of AChE and urease, stabilizing the enzyme-substrate complex and inhibiting enzymatic activity .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains. The study highlighted the compound's potential as a lead candidate for antibiotic development.
Case Study 2: Enzyme Inhibition
In another research project focusing on urease inhibitors, ethyl 3-[... ] was tested alongside known inhibitors. The results indicated that this compound could serve as a more effective alternative to existing urease inhibitors due to its lower IC50 values and favorable pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-2-25-18(22)13-4-3-5-15(10-13)21-12-17(11-20)26(23,24)16-8-6-14(19)7-9-16/h3-10,12,21H,2H2,1H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHNEHQDVVZSBI-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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